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Compound of Interest

Compound Name: 6-Methoxyquinazolin-4-amine

Cat. No.: B1602592 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-
Methoxyquinazolin-4-amine, a quinazoline derivative of significant interest in medicinal

chemistry and drug development. This document is intended for researchers, scientists, and

professionals in the field, offering in-depth insights into the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics of this compound. The guide details

the theoretical underpinnings, experimental protocols, and data interpretation, establishing a

framework for the unequivocal identification and characterization of 6-Methoxyquinazolin-4-
amine.

Introduction to 6-Methoxyquinazolin-4-amine
6-Methoxyquinazolin-4-amine belongs to the quinazoline family, a class of heterocyclic

compounds renowned for their diverse pharmacological activities.[1][2] Quinazoline derivatives

are integral scaffolds in the design of therapeutic agents, exhibiting properties such as

anticancer, anti-inflammatory, and antimicrobial activities. The precise characterization of these

molecules is paramount for ensuring their purity, confirming their structure, and understanding

their chemical behavior, which are critical aspects of the drug discovery and development

process. Spectroscopic techniques are indispensable tools for achieving this level of detailed

molecular characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that

provides detailed information about the structure and dynamics of molecules. For 6-
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Methoxyquinazolin-4-amine, ¹H NMR and ¹³C NMR are crucial for elucidating the

arrangement of atoms within the molecule.

A. Theoretical Framework
¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms,

while ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shift (δ)

in an NMR spectrum is indicative of the electronic environment of a nucleus. Electron-

withdrawing groups tend to deshield nuclei, causing them to resonate at higher chemical shifts

(downfield), while electron-donating groups cause shielding and upfield shifts. Spin-spin

coupling between adjacent non-equivalent nuclei in ¹H NMR provides valuable information

about the connectivity of atoms.

B. Experimental Protocol: NMR Spectroscopy
A general workflow for acquiring NMR spectra of quinazoline derivatives is as follows:

Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of 6-Methoxyquinazolin-4-amine in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) Add internal standard (e.g., TMS) Transfer to NMR tube Place NMR tube in spectrometer (e.g., 400 or 500 MHz) Lock and shim the spectrometer Acquire ¹H NMR spectrum Acquire ¹³C NMR spectrum Fourier transform the raw data Phase and baseline correct the spectra Calibrate the chemical shifts to the internal standard

Click to download full resolution via product page

Figure 1. General workflow for NMR spectroscopic analysis.

C. Expected Spectroscopic Data and Interpretation for 6-
Methoxyquinazolin-4-amine
While specific experimental data for 6-Methoxyquinazolin-4-amine is not readily available in

the cited literature, a predicted spectroscopic profile can be constructed based on the analysis

of related quinazoline derivatives.[3]

¹H NMR (400 MHz, DMSO-d₆):
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 s 1H H2

~7.8 d 1H H5

~7.5 dd 1H H7

~7.2 d 1H H8

~7.0 br s 2H NH₂

~3.9 s 3H OCH₃

Interpretation: The aromatic protons are expected to appear in the downfield region (7.0-8.5

ppm). The H2 proton, being adjacent to two nitrogen atoms, will be the most deshielded. The

protons on the benzene ring (H5, H7, H8) will exhibit splitting patterns characteristic of their

coupling with neighboring protons. The amine protons often appear as a broad singlet due to

exchange with residual water in the solvent. The methoxy protons will be a sharp singlet at a

higher field.

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~160 C4

~158 C6

~155 C2

~150 C8a

~128 C5

~122 C7

~118 C4a

~105 C8

~56 OCH₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1602592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Interpretation: The carbon atoms of the quinazoline ring will resonate at lower field due to

their aromaticity and proximity to heteroatoms.[4] The C4 carbon, attached to the amino

group, and the C6 carbon, bonded to the methoxy group, are expected to be significantly

downfield. The methoxy carbon will appear at a characteristic chemical shift of around 56

ppm.[5]

II. Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation corresponds to the vibrational transitions of

specific chemical bonds.

A. Theoretical Framework
Different types of chemical bonds vibrate at characteristic frequencies. By analyzing the

absorption bands in an IR spectrum, one can deduce the presence of functional groups such

as N-H (amines), C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-O (ether) bonds.

B. Experimental Protocol: FT-IR Spectroscopy

Sample Preparation

Data Acquisition Data ProcessingMethod

Mix with KBr powder and press into a pellet

Place solid sample directly on ATR crystal Place sample in FT-IR spectrometer Acquire background spectrum Acquire sample spectrum Perform background subtraction Identify and label significant absorption bands

Click to download full resolution via product page

Figure 2. General workflow for FT-IR spectroscopic analysis.

C. Expected Spectroscopic Data and Interpretation for 6-
Methoxyquinazolin-4-amine
Based on the functional groups present in 6-Methoxyquinazolin-4-amine, the following

characteristic IR absorption bands are expected:
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Wavenumber (cm⁻¹) Vibration Functional Group

3400-3300 N-H stretch Primary Amine

3100-3000 C-H stretch Aromatic

2950-2850 C-H stretch Methoxy

1650-1580 N-H bend Primary Amine

1620-1570 C=N stretch Quinazoline ring

1600-1450 C=C stretch Aromatic ring

1250-1200 C-O stretch Aryl ether

Interpretation: The presence of a primary amine will be indicated by two N-H stretching

bands in the 3400-3300 cm⁻¹ region and an N-H bending vibration around 1650-1580 cm⁻¹.

[6] The aromatic C-H stretching will be observed just above 3000 cm⁻¹, while the aliphatic C-

H stretching of the methoxy group will appear just below 3000 cm⁻¹. The characteristic C=N

and C=C stretching vibrations of the quinazoline ring will be present in the 1620-1450 cm⁻¹

region. A strong band corresponding to the C-O stretching of the aryl ether will be visible

around 1250-1200 cm⁻¹.

III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can also provide

information about its structure through fragmentation patterns.

A. Theoretical Framework
In a mass spectrometer, a sample is ionized, and the resulting ions are separated according to

their m/z ratio. The most common ionization technique for small organic molecules is Electron

Ionization (EI). High-Resolution Mass Spectrometry (HRMS) provides a very precise mass

measurement, which can be used to determine the elemental composition of a molecule.

B. Experimental Protocol: Mass Spectrometry
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Sample Introduction Ionization Mass Analysis Detection

Introduce a small amount of sample into the mass spectrometer Ionize the sample (e.g., using Electron Ionization at 70 eV) Separate ions based on their m/z ratio Detect the ions and generate a mass spectrum

Click to download full resolution via product page

Figure 3. General workflow for mass spectrometric analysis.

C. Expected Spectroscopic Data and Interpretation for 6-
Methoxyquinazolin-4-amine
The molecular formula for 6-Methoxyquinazolin-4-amine is C₉H₉N₃O.

Molecular Weight: 175.19 g/mol

Expected HRMS (ESI) [M+H]⁺: Calculated for C₉H₁₀N₃O⁺: 176.0818; Observed: 176.08XX.

Interpretation: The mass spectrum should show a molecular ion peak (M⁺) at m/z 175. In

electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 176 would be

prominent. The fragmentation pattern in EI-MS would likely involve the loss of small, stable

molecules such as HCN, CO, and CH₃ from the molecular ion, providing further structural

confirmation.

Conclusion
This technical guide has provided a detailed overview of the expected NMR, IR, and MS

spectroscopic data for 6-Methoxyquinazolin-4-amine. By combining the theoretical principles

of these analytical techniques with established experimental protocols and data from related

compounds, a comprehensive spectroscopic profile has been established. This information

serves as a valuable resource for researchers in the synthesis, identification, and application of

this important class of molecules, ensuring scientific integrity and facilitating advancements in

drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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